molecular formula C9H14O2 B14603423 7-Methoxy-2-methylhept-6-EN-4-YN-3-OL CAS No. 60380-04-3

7-Methoxy-2-methylhept-6-EN-4-YN-3-OL

Katalognummer: B14603423
CAS-Nummer: 60380-04-3
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: CRYLVZMRYKJTSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-2-methylhept-6-EN-4-YN-3-OL: is an organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a hepten-yn backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methylhept-6-EN-4-YN-3-OL typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable alkyne precursor followed by methoxylation. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

7-Methoxy-2-methylhept-6-EN-4-YN-3-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

7-Methoxy-2-methylhept-6-EN-4-YN-3-OL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 7-Methoxy-2-methylhept-6-EN-4-YN-3-OL exerts its effects involves interactions with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor binding, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Methoxy-2-methylhept-6-EN-4-YN-3-OL is unique due to its specific combination of functional groups and the position of the methoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds.

Eigenschaften

CAS-Nummer

60380-04-3

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

7-methoxy-2-methylhept-6-en-4-yn-3-ol

InChI

InChI=1S/C9H14O2/c1-8(2)9(10)6-4-5-7-11-3/h5,7-10H,1-3H3

InChI-Schlüssel

CRYLVZMRYKJTSN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C#CC=COC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.